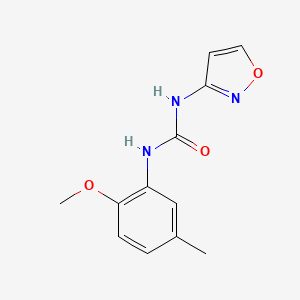
1-(2-Methoxy-5-methylphenyl)-3-(1,2-oxazol-3-yl)urea
Overview
Description
N-3-isoxazolyl-N’-(2-methoxy-5-methylphenyl)urea is a chemical compound that belongs to the class of urea derivatives It features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-isoxazolyl-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of isoxazole derivatives with substituted anilines under specific conditions. One common method includes the use of a coupling reagent such as carbodiimide to facilitate the formation of the urea linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of N-3-isoxazolyl-N’-(2-methoxy-5-methylphenyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-3-isoxazolyl-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
N-3-isoxazolyl-N’-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-3-isoxazolyl-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their functions. The compound may also interfere with specific signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-3-isoxazolyl)-N’-(3-(trifluoromethyl)phenyl)urea
- N-(3-isoxazolyl)-5-methyl-2-furamide
- N-(3-chlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea
Uniqueness
N-3-isoxazolyl-N’-(2-methoxy-5-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-4-10(17-2)9(7-8)13-12(16)14-11-5-6-18-15-11/h3-7H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLZMXYZXWFULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4123446.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide](/img/structure/B4123455.png)
![3-(3-chlorophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4123471.png)
![methyl 1-benzoyl-1-methyl-6-nitro-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4123476.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4123486.png)
![N-(2,4-dimethylphenyl)-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4123495.png)
![N-(4-sec-butylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4123503.png)

![N-(3-acetylphenyl)-2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4123511.png)

![methyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4123528.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(5-chloro-2-methoxyphenyl)thiourea](/img/structure/B4123534.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B4123540.png)
